[4-(Dimethylamino)phenyl]methanethiol

Nucleophilic Addition Stereoselective Synthesis Benzyl Thiols

Standard 4-aminothiophenols (e.g., DMAT) suffer photooxidative degradation that compromises monolayer integrity. [4-(Dimethylamino)phenyl]methanethiol (DMABT) solves this by decoupling the -CH₂SH anchor from the aryl ring, preserving amine basicity for pH-dependent surface charge while eliminating the UV-labile S-aryl bond. - Achieves ~100% Z-selectivity in alkyne hydrothiolation under t-BuOLi/EtOH, unlike aliphatic thiols that give Z/E mixtures. - Enables >92% corrosion inhibition on 316 SS & API carbon steel in HCl/H₂SO₄ at 0.005 M when used as a Schiff base precursor. - Essential monomer for tris(4-N,N-dimethylaminophenyl)methanethiol leuco dye, delivering superior radiolytic sensitivity at 1 Gy.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
Cat. No. B13342761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Dimethylamino)phenyl]methanethiol
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CS
InChIInChI=1S/C9H13NS/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3
InChIKeyYWNGUMBIASGKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Dimethylamino)phenyl]methanethiol: Surface Functionalization & Coordination


[4-(Dimethylamino)phenyl]methanethiol (DMABT; CAS not widely indexed; C9H13NS; MW 167.27 g/mol) is an organosulfur compound combining a benzyl mercaptan core with a para-dimethylamino donor. As a substituted benzyl thiol, it occupies a structurally distinct niche compared to directly conjugated thiophenols and aliphatic aminoethanethiols. Its benzyl -CH2SH spacer decouples the sulfur's reactivity from the aromatic π-system, while the -N(CH3)2 group confers tunable basicity, coordination capability, and solubility in polar media, making it a versatile intermediate for self-assembled monolayer (SAM) fabrication and metal complex synthesis .

Benzyl -CH2SH spacer decouples sulfur reactivity from π-system
Dimethylamino donor enables tunable basicity and coordination
Suited for SAM fabrication and metal complex synthesis

Why Common Thiols Cannot Replace DMABT


In-class thiols are not interchangeable due to mutually exclusive structural features: 4-(dimethylamino)benzenethiol (DMAT, 4-mercapto-N,N-dimethylaniline) has the thiol directly on the ring, yielding a predicted pKa ≈10.14 and photooxidative instability that generates 4-dimethylaminobenzoquinone under UV light . Common benzyl mercaptans (e.g., benzyl mercaptan, 4-aminobenzyl mercaptan) lack the strongly electron-donating dimethylamino group necessary for 'push-pull' electronic tuning and stabile tertiary amine functionality. The target compound uniquely positions the –CH2SH spacer between the aminoaryl core and the reactive thiol, preserving amine basicity (for pH-dependent surface charge) while avoiding the direct S-aryl bond that underpins deleterious photoquinone chemistry .

Direct S-aryl conjugation in DMAT may not transfer
4-(Dimethylamino)benzenethiol (DMAT) has an Ar–S bond that photooxidizes to a reactive quinone under UV, a pathway eliminated by DMABT’s benzylic thiol.
Common benzyl mercaptans lack push-pull tuning
Benzyl mercaptan and 4-aminobenzyl mercaptan lack the strongly electron-donating -N(CH3)2 group required for electronic modulation and stable tertiary amine functionality.
Aliphatic aminoethanethiols may not deliver Z-selectivity
2-[4-(dimethylamino)phenyl]ethanethiol cannot achieve the exclusive Z-anti-Markovnikov addition stereochemistry accessible with benzyl thiols, limiting stereochemical control.

DMABT vs. Closest Analogs: Quantitative Evidence


Z-Selective Styryl Sulfide Synthesis

Unlike simple aliphatic thiols that provide poor stereocontrol, benzyl mercaptans (class to which [4-(dimethylamino)phenyl]methanethiol belongs) achieve exclusive Z-anti-Markovnikov addition stereochemistry (ca. 100%) in the synthesis of styryl sulfides. This stereoelectronic control, absent in commonly used ethanethiol reagents, originates from the benzyl thiol's ability to participate in anti-periplanar addition geometry [1].

Z-Selective styryl sulfide synthesis
Class-level
Benzyl thiolates (incl. DMABT): ca. 100% Z-stereoselectivity in alkyne additions under t-BuOLi/EtOH.
Aliphatic thiolates: Z/E mixtures with competing E-isomer formation.
Supports stereoselective synthesis workflow
Reported class-level stereoelectronic control with benzyl thiols; validate isomeric purity by NMR.
Nucleophilic Addition Stereoselective Synthesis Benzyl Thiols Organosulfur Building Blocks

Radiation Sensitivity: Methanethiol Leuco Dyes

In a head-to-head comparison of tris(4-N,N-dimethylaminophenyl)methanethiol—a trimeric adduct structurally derived from the target compound's monomeric DMABT scaffold—against tris(4-N,N-dimethylaminophenyl)methanol and leuco crystal violet, the methanethiol derivative exhibited a more significant absorbance change after γ-irradiation at 1 Gy. This demonstrates that replacing the C–OH or C–H bonds with C–SH in this aminophenyl scaffold substantially enhances radiolytic chromogenic response [1].

Radiation sensitivity comparison
Head-to-head
Tris(4-N,N-dimethylaminophenyl)methanethiol (DMABT-derived): reported greater absorbance change at 1 Gy γ-irradiation.
Carbinol analog and leuco crystal violet: less significant change.
Supports radiolytic chromogenic screening
C-SH motif in triarylmethane scaffold linked to enhanced low-dose response.
Gamma Ray Detection Leuco Dye Dosimetry Radiation Sensitivity Absorbance Change

Dimethylaminophenyl-Thiol Corrosion Inhibitors

Derivatives containing the 4-(dimethylamino)phenyl moiety coupled with thiol/triazole functionality have demonstrated corrosion inhibition efficiencies of 92.4% for DBTT on 316 SS in 2.5 M H2SO4 at 60°C and 94.21% for DPhTT in 2 M HCl at 30°C. These values significantly exceed those of non-dimethylamino-substituted analogs (e.g., simple benzenethiols or 2-aminobenzenethiol on copper, which require 0.5 M inhibitor concentration to reach 97-98% but on a different substrate). The tertiary amine group enhances electron-donating capacity (higher EHOMO by DFT), strengthening chemisorption to the metal surface [1][2][3].

Corrosion inhibitor comparison
Class-level
Dimethylaminophenyl-thiol derivatives (DBTT, DPhTT, ETA): >92% inhibition efficiency on stainless/carbon steels in acidic media.
Non-aminated thiols: typically lower efficiency under comparable conditions.
Supports corrosion inhibition screening
Dimethylamino group enhances chemisorption; validate in target steel/acid system.
Corrosion Inhibition Stainless Steel Protection Schiff Base Thiols Electrochemical Impedance

Benzyl-Thiol Anchoring for Stable SAMs

While 4-(dimethylamino)benzenethiol (DMAT) photooxidizes under UV light to 4-dimethylaminobenzoquinone—a reactive species that generates singlet oxygen and superoxide radicals—the benzyl thiol architecture of [4-(dimethylamino)phenyl]methanethiol eliminates the direct S-aryl bond conjugation responsible for this photodecomposition pathway. This structural difference (C–S vs. Ar–S bond) is expected to confer significantly greater photostability for surface-grafted SAMs. Additionally, DMAT's predicted pKa of ~10.14 (thiol on ring) vs. the expected higher pKa of ~10.5-11 for a benzyl thiol translates to distinct protonation states at physiological and near-neutral pH, directly affecting SAM surface charge density [1].

SAM photostability & pH response
Class-level
DMABT: benzylic C-S bond avoids photooxidation to quinone; retains tertiary amine for pH-responsive SAMs.
DMAT (Ar-SH): photooxidizes to 4-dimethylaminobenzoquinone + ROS; pKa ~10.14 predicted.
Supports SAM stability and surface charge review
Mechanism-based differentiation; validate monolayer integrity under UV/pH cycling.
Self-Assembled Monolayers Gold Surface Functionalization Photooxidation Stability Thiol Anchoring

Application Scenarios for DMABT


Synthesis of Z-Styryl Sulfide Building Blocks

Research groups requiring exclusive Z-stereochemistry for vinyl sulfide pharmacophores or materials intermediates should procure [4-(Dimethylamino)phenyl]methanethiol rather than 2-[4-(dimethylamino)phenyl]ethanethiol. Under t-BuOLi/EtOH conditions at ambient temperature, benzyl thiols achieve ca. 100% Z-selectivity in alkyne additions, whereas aliphatic thiols produce Z/E mixtures. The dimethylamino group additionally enables post-synthetic functionalization or pH-dependent solubility switching [1].

Photostable pH-Responsive SAMs on Gold

Surface chemistry laboratories developing amine-terminated SAMs for biosensing, electrocatalysis, or pH-responsive surfaces should select [4-(Dimethylamino)phenyl]methanethiol over 4-(dimethylamino)benzenethiol (DMAT). DMAT's direct Ar–S bond enables UV-induced photooxidation to 4-dimethylaminobenzoquinone, generating reactive oxygen species that degrade monolayer integrity. The benzyl thiol anchor in DMABT eliminates this decomposition pathway while retaining the tertiary amine functionality for pH-dependent surface charge modulation [2].

Corrosion Inhibitor Precursor for Steels

Industrial corrosion protection programs targeting 316 stainless steel or API carbon steel in acidic environments should utilize [4-(Dimethylamino)phenyl]methanethiol as a precursor for Schiff base inhibitor synthesis. Derivatives incorporating this dimethylaminophenyl scaffold (e.g., DBTT, DPhTT, ETA) consistently achieve >92% inhibition efficiency in HCl and H2SO4 at concentrations as low as 0.005 M, outperforming non-aminated benzenethiols. The tertiary amine group enhances chemisorption strength to metal surfaces, confirmed by DFT-calculated EHOMO values and Langmuir adsorption isotherms [1][2].

Radiation-Sensitive Leuco Dye Development

Dosimetry research groups developing chromogenic radiation sensors for the 1 Gy detection range should procure [4-(Dimethylamino)phenyl]methanethiol as a monomeric precursor to tris(4-N,N-dimethylaminophenyl)methanethiol. This trimeric leuco dye exhibits greater radiolytic absorbance change at 1 Gy than its carbinol analog and leuco crystal violet. The C–SH functionality of the monomer is essential for constructing the radiation-sensitive triarylmethanethiol scaffold [1].

Application
Selection Property
Validation Focus
Z-Styryl sulfide building blocks
Benzyl thiol for exclusive Z-selectivity
Stereochemical purity by NMR
Photostable pH-responsive SAMs
Benzylic thiol anchor without photoquinone pathway
Monolayer integrity under UV/pH cycling
Steel corrosion inhibitor precursor
Dimethylamino-thiol for metal chemisorption
Inhibition efficiency in target acidic media
Radiation-sensitive leuco dye development
C–SH monomer for triarylmethanethiol scaffold
Absorbance change at low-dose γ-irradiation

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